PMM2 Catalytic Selectivity: Mannose 1-Phosphate Is Converted ~20-Fold Faster Than Glucose 1-Phosphate by Human PMM2
Recombinant human PMM2, the disease-relevant isozyme mutated in PMM2-CDG (CDG type Ia), converts mannose 1-phosphate into mannose 6-phosphate approximately 20 times more rapidly than it processes glucose 1-phosphate to glucose 6-phosphate. In contrast, the PMM1 isozyme displays identical Vmax values with both substrates [1]. In the plant ortholog from Arabidopsis thaliana, PMM converts glucose-1-phosphate 10-times slower than mannose-1-phosphate, with a Km of 29.7 µM for mannose 1-phosphate at optimum pH 7.5 and 30°C [2]. This kinetic discrimination is not an artifact of a single system: the maize phosphomannomutase (PMM) is monospecific for mannose-1-phosphate, while phosphoglucomutase (PGM) is bifunctional [3]. For procurement decisions, only mannose 1-phosphate efficiently saturates the PMM2 active site, making it the sole chemically relevant substrate for PMM2 enzymatic assays, PMM2-CDG diagnostic tests, and any PMM2-targeted screening campaigns.
| Evidence Dimension | Relative catalytic rate: M1P→M6P vs G1P→G6P by PMM2 |
|---|---|
| Target Compound Data | Mannose 1-phosphate: full activity (baseline) on human PMM2 |
| Comparator Or Baseline | Glucose 1-phosphate: ~20-fold slower conversion by human PMM2; ~10-fold slower by Arabidopsis PMM |
| Quantified Difference | Approximately 20-fold activity preference (human PMM2); approximately 10-fold (plant PMM) |
| Conditions | Recombinant human PMM2 purified from E. coli; in vitro enzymatic assay (Pirard et al., 1999). Arabidopsis PMM: Km = 29.7 µM for M1P, pH 7.5, 30°C (Qian et al., 2007). |
Why This Matters
This ~20-fold kinetic preference is the biochemical basis for why glucose 1-phosphate cannot functionally substitute for mannose 1-phosphate in PMM2-dependent pathways, directly impacting assay design and substrate choice for PMM2 enzymology.
- [1] Pirard M, Achouri Y, Collet JF, Schollen E, Matthijs G, Van Schaftingen E. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes. Biochem J. 1999;339(Pt 1):201-207. PMCID: PMC1220145. View Source
- [2] Qian W, Yu C, Qin H, Liu X, Zhang A, Johansen IE, Wang D. Molecular and functional analysis of phosphomannomutase (PMM) from higher plants and genetic evidence for the involvement of PMM in ascorbic acid biosynthesis in Arabidopsis and Nicotiana benthamiana. Plant J. 2007;49(3):399-413. PMID: 17217471. View Source
- [3] Plaxton WC, Preiss J. Purification, separation and characterization of phosphoglucomutase and phosphomannomutase from maize leaves. IUBMB Life. 1998. MaizeGDB Reference 167523. PMM is monospecific for mannose-1-phosphate. View Source
